Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-
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Overview
Description
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is a chemical compound with the molecular formula C14H17F3N2O. It is known for its unique structure, which includes a benzonitrile core substituted with a 2-methoxyethyl group, a propylamino group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Contains a methyl group instead of the 2-methoxyethyl and propylamino groups.
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but with an amino group instead of the propylamino group.
Uniqueness
Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler benzonitrile derivatives .
Properties
CAS No. |
821776-92-5 |
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Molecular Formula |
C14H17F3N2O |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[2-methoxyethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2O/c1-3-6-19(7-8-20-2)12-5-4-11(10-18)13(9-12)14(15,16)17/h4-5,9H,3,6-8H2,1-2H3 |
InChI Key |
MSRZRBFKGFEZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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